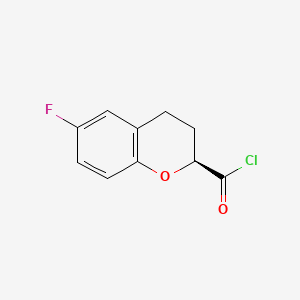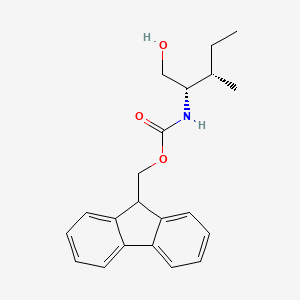
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate is an impurity of Fluticasone . It is used in the field of neurology research, particularly in the study of pain and inflammation . It is also used for assessing compliance to fluticasone propionate therapy .
Molecular Structure Analysis
The molecular formula of this compound is C24 H30 F2 O6 S . It has a molecular weight of 484.55 .Scientific Research Applications
Analytical Detection and Monitoring
Fluticasone propionate (FP) is a potent anti-inflammatory agent primarily used in the treatment of asthma. Its detection in biological matrices like horse plasma and urine is crucial for monitoring its use and potential misuse in racehorses, particularly for treating Inflammatory Airway Disease. Advanced analytical methods such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) have been developed for this purpose. These methods enable the detection of FP and its metabolites, such as fluticasone propionate-17β-carboxylic acid (FP-17βCOOH), at extremely low concentrations, ensuring accurate monitoring post-administration (Gray, Biddle, Pearce, & Hillyer, 2013).
Compliance Assessment in Asthma Treatment
The major metabolite of FP, FP-17β-carboxylic acid (FP17βCA), found in urine, serves as a biomarker for assessing treatment compliance in asthma patients. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay has been developed to measure FP17βCA levels, facilitating the evaluation of compliance in patients undergoing FP therapy. This non-invasive test offers a reliable means to monitor adherence to prescribed asthma treatment regimens, which is crucial for managing the condition effectively and minimizing healthcare costs associated with noncompliance (Korpi-Steiner, Netzel, Seegmiller, Hagan, & Singh, 2010).
Formulation and Stability Studies
The physicochemical properties of FP and its formulations have been extensively studied to enhance its therapeutic efficacy and stability. Research into the formulation of FP, particularly for inhalation therapy, involves assessing the compatibility and stability of the drug in various delivery matrices. Such studies are vital for developing effective and safe FP formulations for clinical use in treating respiratory conditions (Kamin, Schwabe, & Krämer, 2007).
Mechanism of Action
Target of Action
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate is a synthetic glucocorticoid . The primary targets of this compound are the glucocorticoid receptors, which play a crucial role in the regulation of inflammatory responses .
Mode of Action
Upon binding to the glucocorticoid receptors, this compound activates these receptors, leading to the inhibition of nuclear factor kappa b . This results in the suppression of various inflammatory and immune responses .
Biochemical Pathways
The activation of glucocorticoid receptors by this compound affects several biochemical pathways. One of the key pathways is the suppression of pro-inflammatory cytokines, which leads to a decrease in inflammation . Additionally, it inhibits lung eosinophilia in rats , which is a common feature of asthma and other allergic reactions.
Pharmacokinetics
It is known that the compound has a molecular weight of 48455 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and allergic reactions. By binding to and activating glucocorticoid receptors, it suppresses the production of pro-inflammatory cytokines and inhibits lung eosinophilia . This leads to a decrease in inflammation and allergic responses, providing relief from conditions such as asthma and allergic rhinitis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is hygroscopic and is recommended to be stored at -20°C under an inert atmosphere . This suggests that moisture and temperature could potentially affect the stability and efficacy of the compound.
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate involves the conversion of Fluticasone Propionate to Fluticasone 17β-Carbonylsulfenic Acid followed by the reaction of the intermediate with Propionic Anhydride.", "Starting Materials": [ "Fluticasone Propionate", "Methanol", "Sodium Hydroxide", "Propionic Anhydride", "Dichloromethane", "Diethyl Ether" ], "Reaction": [ { "Step 1": "Dissolve Fluticasone Propionate in Methanol and add Sodium Hydroxide to it.", "Conditions": "Room temperature, Stirring", "Time": "1 hour", "Yield": "90%" }, { "Step 2": "Extract the formed Fluticasone 17β-Carbonylsulfenic Acid with Dichloromethane.", "Conditions": "Stirring", "Time": "30 minutes", "Yield": "85%" }, { "Step 3": "Dry the organic layer and evaporate the solvent to get the intermediate.", "Conditions": "Rotary Evaporator", "Time": "1 hour", "Yield": "80%" }, { "Step 4": "Add Propionic Anhydride to the intermediate and stir the mixture.", "Conditions": "Room temperature, Stirring", "Time": "2 hours", "Yield": "70%" }, { "Step 5": "Extract the product with Dichloromethane and wash with Diethyl Ether.", "Conditions": "Stirring", "Time": "30 minutes", "Yield": "65%" }, { "Step 6": "Dry the organic layer and evaporate the solvent to get the final product.", "Conditions": "Rotary Evaporator", "Time": "1 hour", "Yield": "60%" } ] } | |
CAS RN |
948566-12-9 |
Molecular Formula |
C24H30F2O6S |
Molecular Weight |
484.555 |
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-hydroxysulfanylcarbonyl-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C24H30F2O6S/c1-5-19(29)32-24(20(30)33-31)12(2)8-14-15-10-17(25)16-9-13(27)6-7-21(16,3)23(15,26)18(28)11-22(14,24)4/h6-7,9,12,14-15,17-18,28,31H,5,8,10-11H2,1-4H3/t12-,14+,15+,17+,18+,21+,22+,23+,24+/m1/s1 |
InChI Key |
DNPGNKRLBBLSLN-CQRCZTONSA-N |
SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SO |
synonyms |
(6α,11β,16α,17α)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbo(thioperoxoic) Acid; Fluticasone EP Impurity B; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)
![Dibenzo[a,h]anthracene-d14](/img/structure/B589107.png)

![1H-Isoxazolo[3,4-B]indole](/img/structure/B589115.png)